molecular formula C17H17F3N4O5S B2487708 Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate CAS No. 903313-69-9

Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate

Cat. No. B2487708
CAS RN: 903313-69-9
M. Wt: 446.4
InChI Key: XZZBWVPCDIHHEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multistep chemical reactions, including condensation, cyclization, and acylation processes. For example, compounds with the 1,3,4-oxadiazole moiety can be synthesized through the reaction of acyltetrazoles with aroyl chlorides, followed by thermal degradation to oxadiazoles, and hydrolysis to obtain the corresponding acetic acids (Janda, 2001).

Molecular Structure Analysis

The molecular structure of compounds containing 1,3,4-oxadiazole and similar moieties often exhibits significant conformational diversity due to the presence of multiple functional groups. Crystal structure analysis can provide insights into the molecular conformation, intermolecular hydrogen bonding, and π-π stacking interactions, which are crucial for understanding the chemical reactivity and interactions of these molecules (Lee et al., 2009).

Chemical Reactions and Properties

Compounds with the 1,3,4-oxadiazole structure are known for participating in various chemical reactions, including nucleophilic substitution and cyclization reactions. These reactions are pivotal for further functionalization of the molecule and the synthesis of derivatives with potential biological activities (Rehman et al., 2016).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Triazine Derivatives

    Ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate and similar compounds have been utilized in the synthesis of 1,3,5-triazine derivatives, offering potential applications in pharmaceuticals and agrochemicals (Chau et al., 1997).

  • Formation of Oxadiazole Compounds

    These compounds have been employed in the creation of various 1,3,4-oxadiazole compounds, which have potential applications in drug discovery and development (Elnagdi et al., 1988).

  • Synthesis of Acetic Acids

    The compound is used in synthesizing ethyl aryloxadiazolylacetates and acetic acids, which can have pharmaceutical implications (Janda, 2001).

Biological Applications

  • Anticancer Activity

    Derivatives of ethyl 2-(2-((5-((3-(trifluoromethyl)benzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate have shown potential in anticancer activity studies (Ravinaik et al., 2021).

  • Antimicrobial Properties

    Compounds derived from this chemical structure have been tested for antimicrobial properties, offering potential for pharmaceutical applications in combating bacterial infections (Kokate & Patil, 2021).

  • Corrosion Inhibition

    The derivatives of this compound have been studied for their corrosion inhibition properties, which could be significant in material science and engineering (Ammal et al., 2018).

Structural and Chemical Analysis

  • Crystal Structure Studies

    The crystal structure and molecular conformation of derivatives have been extensively studied, providing insights into their chemical properties and potential applications (Li et al., 2015).

  • NMR Characterization

    Detailed NMR studies have been conducted on similar compounds, aiding in the understanding of their molecular structure and potential reactivity (Ying-jun, 2012).

properties

IUPAC Name

ethyl 2-[[2-[[5-[[[3-(trifluoromethyl)benzoyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O5S/c1-2-28-14(26)8-21-12(25)9-30-16-24-23-13(29-16)7-22-15(27)10-4-3-5-11(6-10)17(18,19)20/h3-6H,2,7-9H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZBWVPCDIHHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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